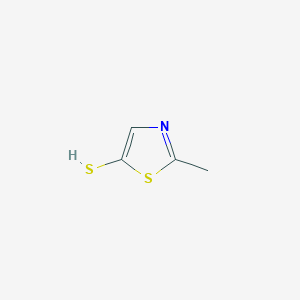

2-Methyl-1,3-thiazole-5-thiol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61006-11-9 |

|---|---|

Molecular Formula |

C4H5NS2 |

Molecular Weight |

131.2 g/mol |

IUPAC Name |

2-methyl-1,3-thiazole-5-thiol |

InChI |

InChI=1S/C4H5NS2/c1-3-5-2-4(6)7-3/h2,6H,1H3 |

InChI Key |

HPLFBNTYGRXHHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(S1)S |

Origin of Product |

United States |

The Significance of the Thiazole Ring System in Contemporary Chemical Research

The thiazole (B1198619) nucleus is a privileged scaffold in medicinal chemistry and materials science. nih.govtandfonline.com Its presence in numerous natural products, pharmaceuticals, and functional dyes underscores its importance. nih.govnih.gov Thiazole derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. fabad.org.trtandfonline.comglobalresearchonline.net This broad therapeutic potential has made the thiazole ring a focal point for drug discovery and development. nih.govnih.gov

The aromatic nature of the thiazole ring, coupled with the presence of two different heteroatoms, imparts unique electronic properties that influence its reactivity and intermolecular interactions. nih.govanalis.com.my The positions on the ring (C2, C4, and C5) offer distinct sites for functionalization, allowing for the fine-tuning of a molecule's steric and electronic characteristics to achieve desired properties. analis.com.my Electrophilic substitution typically occurs at the C5 position, while nucleophilic attack is favored at the C2 position. fabad.org.tr This predictable reactivity makes the thiazole ring a valuable building block in organic synthesis. analis.com.myresearchgate.net

An Overview of Organosulfur Heterocycles and Their Chemical Relevance

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are a diverse class of molecules with significant chemical and biological relevance. fiveable.mewikipedia.org The inclusion of sulfur within a heterocyclic ring system, as seen in thiazoles, thiophenes, and thiadiazoles, introduces specific properties that are often crucial for their function. nih.govtandfonline.com Sulfur's ability to exist in various oxidation states (from -2 to +6) and its capacity to form multiple types of bonds contribute to the rich chemistry of these heterocycles. tandfonline.combritannica.com

The C-S bond is longer and weaker than a C-C bond, influencing the geometry and reactivity of the molecule. wikipedia.org Thiols (R-SH), a key functional group in many organosulfur compounds, are more acidic and more potent nucleophiles than their alcohol counterparts. wikipedia.org This heightened nucleophilicity is a defining characteristic that drives many of the reactions involving these compounds. Furthermore, the presence of sulfur can influence the conformational preferences of the ring and its ability to coordinate with metal ions, which is pertinent to their roles in catalysis and as ligands. ontosight.ai

Structural Features and Chemical Versatility of 2 Methyl 1,3 Thiazole 5 Thiol

2-Methyl-1,3-thiazole-5-thiol, with the molecular formula C4H5NS2, is a fascinating molecule that combines the key features of the thiazole (B1198619) ring with the reactive thiol group. evitachem.com Its structure consists of a five-membered thiazole ring with a methyl group at the C2 position and a thiol (-SH) group at the C5 position.

| Property | Value |

| Molecular Formula | C4H5NS2 |

| Molecular Weight | 131.22 g/mol |

| IUPAC Name | This compound |

| CAS Number | 61006-11-9 |

| Table 1: Key identifiers for this compound. evitachem.com |

The presence of the electron-donating methyl group at the C2 position can influence the electron density of the thiazole ring, potentially enhancing its basicity and nucleophilicity compared to the unsubstituted thiazole. analis.com.my The thiol group at the C5 position is the primary site of its chemical versatility. As a potent nucleophile, the thiol group readily participates in a variety of reactions, including alkylation, acylation, and oxidation to form disulfides. wikipedia.orgevitachem.com This reactivity makes it a valuable intermediate for the synthesis of more complex molecules.

Scope and Objectives of Academic Investigations on the Compound

Classical and Contemporary Synthetic Routes to the Thiazole Core

The construction of the 2-methylthiazole (B1294427) framework is the foundational step in synthesizing the target compound and its derivatives. This is primarily achieved through cyclocondensation reactions that form the five-membered heterocyclic ring.

Cyclocondensation Reactions for Thiazole Ring Formation

Cyclocondensation reactions, which involve the formation of a ring from two or more molecules with the elimination of a small molecule like water, are the most common strategies for assembling the thiazole core.

The Hantzsch thiazole synthesis , first reported in 1887, remains the most notable and widely utilized method for creating thiazole derivatives. evitachem.com This reaction involves the cyclocondensation of an α-haloketone with a thioamide. evitachem.comorientjchem.orgbenthamdirect.com For the synthesis of 2-methylthiazole derivatives, thioacetamide (B46855) is the required thioamide, as it provides the C2-methyl group of the final product. nih.gov The other reactant, a suitably substituted α-haloketone, provides the C4 and C5 atoms of the ring. The versatility of the Hantzsch synthesis allows for a wide variety of substituents at the 2, 4, and 5 positions by simply changing the starting thioamide and α-haloketone. sci-hub.se

The Cook-Heilbron synthesis is another classical route that yields 5-aminothiazoles. researchgate.net This reaction proceeds by treating α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. researchgate.net The resulting 5-amino group serves as a crucial functional handle that can be chemically modified in subsequent steps to introduce other functionalities, including a thiol group.

A third classical approach is the Gabriel synthesis , which produces 2,5-disubstituted thiazoles through the reaction of an acylamino-ketone with phosphorus pentasulfide. More contemporary methods have expanded the synthetic toolkit, including reactions between sulfoxonium ylides and thioamides promoted by Brønsted acids rsc.org and the copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate. organic-chemistry.org

Thiol Group Introduction Strategies

Directly synthesizing this compound in a single step is challenging; therefore, multi-step sequences are typically employed where the thiol group is introduced onto a pre-formed 2-methylthiazole ring.

One plausible strategy involves the chemical transformation of a 5-aminothiazole, which can be prepared via the Cook-Heilbron synthesis. The amino group at the C5 position can be converted into a diazonium salt, which can then be subjected to a Sandmeyer-type reaction with a sulfur-containing nucleophile to yield the target thiol.

An alternative pathway begins with the halogenation of the thiazole ring. The C5 position of a 2-methylthiazole can be brominated using an electrophilic bromine source. nih.gov The resulting 5-bromo-2-methylthiazole (B79511) is a key intermediate. This halogen atom can then be displaced by a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis, to install the desired thiol group. It is noteworthy that the 5-bromo substituent can be labile; in one study, it was found to be unintentionally removed during an Arbuzov reaction using triethyl phosphite, highlighting the need for careful selection of downstream reaction conditions. nih.gov

Modern C-H functionalization techniques offer a more direct approach. Research has shown that the C5 position of disubstituted thiazoles can be regioselectively functionalized to form new carbon-selenium bonds. acs.org This suggests that analogous C-S bond-forming reactions could be developed to directly introduce a thioether at the C5 position, which could then be cleaved to yield the free thiol.

Regioselective Synthesis Approaches

Regioselectivity—the control of which position on the ring a reaction occurs—is critical for the efficient synthesis of specifically substituted thiazoles like this compound.

In classical methods, regioselectivity is dictated by the intrinsic reactivity of the starting materials.

In the Hantzsch synthesis , the final substitution pattern is a direct consequence of the structures of the thioamide and the α-haloketone. To obtain a 2-methylthiazole with functionality at the C5 position, one must start with thioacetamide and an α-haloketone bearing a leaving group and a suitable functional group (or its precursor) for the C5 position.

The Cook-Heilbron synthesis is inherently regioselective for producing 5-aminothiazoles, making it an excellent starting point for syntheses requiring a functional group at this specific position. researchgate.net

More recent synthetic methods have focused on developing catalytic systems that can direct reactions to a specific site on the thiazole ring. A metal-free, iodine-mediated protocol has been developed for the regioselective C-H functionalization of the C5 position of thiazoles to introduce aryl selenoethers. acs.org Similarly, visible-light-driven reactions have been used for the regioselective synthesis of fused thiazolo[3,2-a]pyrimidines, demonstrating that modern photochemical methods can achieve high levels of regiocontrol. nih.gov These advanced strategies avoid the need for pre-functionalized starting materials and offer more efficient and atom-economical routes to specifically substituted thiazoles.

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanisms, intermediates, and transition states involved in thiazole synthesis is essential for optimizing reaction conditions and improving yields.

Key Intermediates and Transition States

A key intermediate in the Hantzsch reaction is a thiazoline ring, which is formed after the initial cyclocondensation. chemtube3d.com This non-aromatic intermediate subsequently undergoes a dehydration step to form the final, stable aromatic thiazole ring. chemtube3d.com Computational studies and kinetic analyses suggest the formation of a rigid, ionic activated complex or transition state. orientjchem.orgbenthamdirect.combas.bg The negative entropy of activation (ΔS*) measured in these studies indicates that the open-chain reactants become more ordered and constrained as they form the cyclic transition state. benthamdirect.combas.bg In some cases, a third transition state with a relatively low activation energy barrier precedes the final dehydration step. nih.gov Theoretical calculations have also been used to investigate different potential mechanistic pathways for related reactions, such as direct C-halogenation versus pathways involving intermediate N-halogenation. udayton.edu

The table below summarizes key reactions and the intermediates involved in forming the thiazole core.

| Reaction Name | Key Starting Materials | Key Intermediate(s) | Final Product Type | Reference(s) |

| Hantzsch Synthesis | α-Haloketone, Thioamide | Thiazoline | Substituted Thiazole | orientjchem.org, benthamdirect.com, chemtube3d.com |

| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | Dithiocarbamate derivative | 5-Aminothiazole | researchgate.net |

| Gabriel Synthesis | Acylamino-ketone, P₂S₅ | Not specified | 2,5-Disubstituted Thiazole | |

| Wittig-Horner Reaction | Phosphonate, Benzaldehyde | Not specified | Stilbene-analog Thiazole | nih.gov |

Role of Catalysis in Synthesis (e.g., Metal-Free, Green Catalysis)

Modern synthetic chemistry places a strong emphasis on the development of catalytic systems that are efficient, selective, and environmentally benign. This is particularly evident in the synthesis of thiazoles, where numerous metal-free and green catalytic approaches have been reported.

Metal-Free Catalysis: To avoid the cost and potential toxicity of transition metal catalysts, researchers have developed several metal-free alternatives.

Brønsted acids have been used to mediate thiazole synthesis from sulfoxonium ylides, providing good to excellent yields under mild conditions. rsc.org

Iodine (I₂) and PIDA (phenyliodine diacetate) have been employed as a catalytic system for the regioselective C-H functionalization of thiazoles. acs.org

Trifluoromethanesulfonic acid (TfOH) has been shown to effectively catalyze the coupling of α-diazoketones with thioureas to furnish disubstituted thiazoles. organic-chemistry.org

In some cases, reactions can proceed under catalyst-free conditions , particularly when using green solvents like glycerin, which can promote the reaction. researchgate.net

Green Catalysis: Green chemistry principles aim to reduce waste, lower energy consumption, and use renewable materials. researchgate.netbohrium.com In thiazole synthesis, this has led to innovations such as:

Ultrasonic Irradiation: The use of ultrasound can accelerate reaction rates and improve yields, often under milder conditions than conventional heating. mdpi.comacs.org

Green Solvents: Replacing hazardous organic solvents with water or glycerin has been shown to be effective for Hantzsch-type condensations. researchgate.net

Biocatalysts and Recyclable Catalysts: Novel catalysts, such as cross-linked chitosan (B1678972) hydrogels, have been designed for thiazole synthesis. mdpi.com These catalysts are often biocompatible, stable, and can be recovered and reused multiple times without significant loss of activity. mdpi.comrsc.org Similarly, vanadium oxide loaded on fluorapatite (B74983) has been used as a robust and reusable catalyst for multicomponent reactions yielding thiazole-fused heterocycles. rsc.org

The following table compares various modern catalytic systems for thiazole synthesis, highlighting their conditions and efficiency.

| Catalyst System | Reaction Type | Conditions | Yield Range | Key Features | Reference(s) |

| PIBTU-CS Hydrogel | Hantzsch-type | Ultrasonic irradiation, 40 °C, 25 min | 75-87% | Green, recyclable biocatalyst | mdpi.com |

| 2.5% V₂O₅/Fluorapatite | Multicomponent Reaction | Ethanol, Room Temp, 25-30 min | 90-97% | Heterogeneous, reusable, rapid | rsc.org |

| Iodine (I₂) / PIDA | C-H Functionalization | DMF, 80 °C, 24-30 h | ~80% | Metal-free, regioselective C5-functionalization | acs.org |

| None (in Glycerin) | Hantzsch Condensation | Glycerin, Room Temp, ~2 h | 86-92% | Catalyst-free, green solvent | researchgate.net |

| Brønsted Acid | Ylide/Thiourea Insertion | DCM, 40 °C, 16 h | 49-95% | Metal-free, mild conditions | rsc.org |

| ZnO Nanoparticles | Schiff Base Formation | Ethanol, Reflux, 4 h | 68-83% | Green nanoparticle catalysis | nih.gov |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure, stability, and reactivity of molecules. For 2-Methyl-1,3-thiazole-5-thiol, these studies elucidate the fundamental aspects of its chemical nature.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of many-body systems. mwjscience.com It is particularly effective for understanding the corrosion inhibition mechanisms of heterocyclic compounds, as it provides structural insights essential for elucidating their performance. researchgate.net DFT calculations can be performed to optimize the molecular geometry and to determine various electronic properties. mwjscience.com For thiazole (B1198619) derivatives, DFT studies have been instrumental in elucidating energy gaps between frontier molecular orbitals. rsc.org

The presence of functional groups like the thiol group in heterocyclic compounds enhances their ability to adsorb onto metal surfaces, forming protective layers that inhibit corrosion. researchgate.net DFT helps in calculating parameters that predict the reactivity and stability of such compounds. For instance, studies on related thiazole and thiadiazole derivatives use DFT to analyze their geometric and electronic properties, which are crucial for their potential applications. mdpi.comresearchgate.net

| Computational Parameter | Significance in DFT Studies | Typical Application for Thiazole Derivatives |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule, including bond lengths and angles. | Predicting the planarity and conformation of the thiazole ring system. iucr.org |

| Total Energy | Indicates the overall stability of the molecule; lower energy corresponds to higher stability. | Comparing the stability of different tautomers or conformers. researchgate.net |

| Dipole Moment | Measures the polarity of the molecule, which influences solubility and intermolecular interactions. | Assessing how the molecule will interact with polar solvents and surfaces. mwjscience.com |

| Electron Affinity & Ionization Potential | Relates to the ability of the molecule to accept or donate an electron, respectively. | Predicting redox behavior and reactivity in electron transfer reactions. |

Frontier Molecular Orbital Theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. nih.govresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org In contrast, a large energy gap indicates high stability. rsc.org For thiazole and triazole derivatives, the distribution of HOMO and LUMO across the molecule can reveal the most likely sites for electrophilic and nucleophilic attack. nih.gov For example, in some triazole derivatives, the HOMO is located on the phenyl ring, triazole ring, and thioether group, while the LUMO is found on the pyridine (B92270) and triazole rings. nih.gov

Fukui functions are another set of descriptors derived from DFT that help predict local reactivity. They identify which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. This analysis is valuable in understanding the interaction of molecules like this compound with other chemical species.

| Orbital Parameter | Definition | Implication for Reactivity |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Higher energy indicates a stronger tendency to donate electrons (nucleophilicity). dergipark.org.tr |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Lower energy indicates a stronger tendency to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). | A smaller gap generally corresponds to higher chemical reactivity and lower kinetic stability. rsc.org |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. mwjscience.commwjscience.com The MEP map displays different potential values on the molecular surface using a color spectrum. researchgate.net

Typically, regions of negative potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. researchgate.net Conversely, regions of positive potential, shown in blue, are electron-poor and are prone to nucleophilic attack. researchgate.net For heterocyclic compounds, MEP analysis can identify the most electronegative regions, such as around nitrogen or oxygen atoms, which are potential sites for interactions with electrophiles. researchgate.net This analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding, which play a significant role in the molecule's biological activity and adsorption behavior. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on conformational changes, stability, and interactions at interfaces.

MD simulations can be used to explore the different conformations of this compound and to determine their relative stabilities. By simulating the molecule's movement over a period, researchers can identify the most probable and energetically favorable shapes the molecule can adopt in different environments (e.g., in a vacuum, in water, or other solvents). This information is vital for understanding how the molecule might bind to a receptor or a surface. For related thiadiazole derivatives, thermal analysis has been used to confirm that their crystal structures are stable up to their melting points. mdpi.com

The thiol group in this compound suggests its potential as a corrosion inhibitor, as thiol-containing heterocyclic compounds are known to adsorb effectively onto metal surfaces. researchgate.net MD simulations are a powerful tool to model this adsorption process. These simulations can show the orientation of the inhibitor molecule relative to the metal surface. Studies on similar compounds have shown that inhibitor molecules often adsorb in a nearly parallel orientation to the metal surface, maximizing contact and forming a protective film. nih.gov

The strength of this adsorption can be quantified by calculating the interaction and binding energies. The adsorption process can be classified as either physisorption (electrostatic interactions) or chemisorption (covalent bond formation). nih.gov The free energy of adsorption (ΔG°ads) is a key thermodynamic parameter; values around -20 kJ/mol or less negative suggest physisorption, while values of -40 kJ/mol or more negative indicate chemisorption. nih.gov For some triazole-thione derivatives, ΔG°ads values between -36 and -38 kJ/mol suggest a mixed-mode adsorption involving both physisorption and chemisorption. nih.gov Similarly, studies on 5-amino-1,3,4-thiadiazole-2-thiol (B144363) indicate that its adsorption on a mild steel surface is primarily through electrostatic interactions. researchgate.net

| Parameter | Description | Significance for Adsorption Studies |

|---|---|---|

| Interaction Energy | The total energy change when the inhibitor molecule interacts with the metal surface. | A more negative value indicates stronger interaction and more effective adsorption. nih.gov |

| Binding Energy | The energy required to separate the adsorbed molecule from the surface. | Quantifies the strength of the adsorption. |

| Adsorption Isotherm | A model (e.g., Langmuir, Freundlich) that describes the equilibrium of adsorption. | Helps to understand the nature of the adsorption layer (e.g., monolayer). researchgate.netmdpi.com |

| Radial Distribution Function | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Provides insight into the formation of new bonds between the inhibitor and the metal surface. |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry enables the a priori prediction of various spectroscopic parameters for this compound. By calculating the optimized molecular geometry and electronic structure, it is possible to simulate spectra that can be compared with experimental data for structural confirmation and detailed spectral assignment.

Vibrational Spectroscopy (FTIR and Raman): Theoretical calculations, particularly using DFT methods like B3LYP with appropriate basis sets (e.g., 6-311++G(3df,3pd)), can predict the vibrational frequencies and intensities of the fundamental modes of this compound. mdpi.comsemanticscholar.org These calculations are crucial for assigning the absorption bands in experimental Fourier-transform infrared (FTIR) and Raman spectra to specific molecular motions, such as the stretching and bending of C-S, C=N, C-H, and S-H bonds. While a direct comparison for this compound is not extensively documented in the literature, studies on analogous molecules like 2-amino-4-methylthiazole (B167648) and mercapto-substituted thiadiazoles demonstrate that a satisfactory correlation between calculated and experimental wavenumbers is achievable. mdpi.comresearchgate.net For instance, the B3LYP method has been shown to provide a good reproduction of experimental band positions. semanticscholar.org Discrepancies between theoretical (gas-phase) and experimental (solid-state or solution) spectra can often be attributed to intermolecular interactions, such as hydrogen bonding, which are not always accounted for in simpler computational models. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. These theoretical shifts can aid in the definitive assignment of signals in the experimental NMR spectra of this compound and its derivatives. For complex structures, comparing theoretical and experimental shifts can be instrumental in distinguishing between possible isomers or tautomers. researchgate.net

Below is an illustrative table showing the type of data generated from a comparative analysis of predicted and experimental spectroscopic data for a thiazole derivative.

| Spectroscopic Parameter | Predicted Value (DFT/B3LYP) | Experimental Value | Assignment |

| ¹H NMR Chemical Shift (ppm) | Hypothetical δ 7.95 | Hypothetical δ 8.01 | Thiazole Ring Proton (H4) |

| ¹³C NMR Chemical Shift (ppm) | Hypothetical δ 155.2 | Hypothetical δ 154.8 | Thiazole Ring Carbon (C2) |

| FTIR Wavenumber (cm⁻¹) | Hypothetical 2550 | Hypothetical 2565 | S-H Stretch |

| FTIR Wavenumber (cm⁻¹) | Hypothetical 1510 | Hypothetical 1505 | C=N Stretch |

Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating the nature of the comparison between theoretical and experimental data.

Mechanistic Insights from Computational Modeling

Computational modeling provides profound insights into the potential reaction mechanisms involving this compound, including tautomerism and reaction pathways.

Thiol-Thione Tautomerism: Like many heterocyclic thiols, this compound can theoretically exist in tautomeric forms: the thiol form (containing an S-H group) and the thione form (containing a C=S group and an N-H group). DFT calculations can be employed to determine the relative thermodynamic stabilities of these tautomers by calculating their ground-state energies. researchgate.netresearchgate.net Studies on similar systems, such as 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764), have often shown that the thione form is the more stable tautomer in the solid state and in solution. researchgate.netresearchgate.net Computational modeling can also map the potential energy surface for the intramolecular proton transfer reaction that connects the two tautomers, allowing for the calculation of the energy barrier for this process. researchgate.net

Reaction Pathways and Energetics: Computational studies are instrumental in exploring the mechanisms of reactions where this compound acts as a reactant or intermediate. For example, in studying its role as a corrosion inhibitor, DFT calculations can model the adsorption of the molecule onto a metal surface. researchgate.net These calculations can determine the preferred orientation of the molecule and the nature of the interaction, identifying the atoms (e.g., sulfur and nitrogen) that serve as active centers for adsorption. researchgate.net Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's ability to donate or accept electrons, which is crucial for its reactivity. mwjscience.com For synthetic applications, computational modeling can elucidate reaction pathways by identifying transition states and calculating activation energies, thereby predicting the most likely reaction products and explaining regioselectivity. acs.org

An illustrative data table for a computational study on reaction energetics is provided below.

| Computational Parameter | Thiol Tautomer | Thione Tautomer | Transition State |

| Relative Energy (kJ/mol) | Hypothetical 0.0 | Hypothetical -15.0 | Hypothetical +120.0 |

| HOMO Energy (eV) | Hypothetical -6.5 | Hypothetical -6.2 | - |

| LUMO Energy (eV) | Hypothetical -1.2 | Hypothetical -1.5 | - |

| Energy Gap (eV) | Hypothetical 5.3 | Hypothetical 4.7 | - |

Note: The values in this table are hypothetical and for illustrative purposes only, representing the kind of data generated in mechanistic studies.

Applications and Advanced Functionalization in Chemical Sciences Excluding Biological/clinical Aspects

Role as Chemical Building Blocks in Organic Synthesis

2-Methyl-1,3-thiazole-5-thiol serves as a fundamental building block for the construction of more intricate molecular structures. evitachem.com Its reactivity, centered around the thiol group and the thiazole (B1198619) core, allows for a variety of chemical transformations.

Precursors for Complex Heterocyclic Architectures

The inherent structure of this compound makes it an ideal starting point for synthesizing more complex, multi-ring heterocyclic systems. The thiol group's ability to undergo nucleophilic substitution and condensation reactions is key to these transformations. smolecule.com It can participate in cyclization processes to form fused or linked heterocyclic structures. smolecule.com

Derivatives of this compound can be used in multi-step syntheses. For example, related thiazole compounds are known to react with various reagents to build larger systems, demonstrating the utility of the thiazole core in elaborating molecular complexity. mdpi.com The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles often begins with precursor molecules that share structural similarities, highlighting a common strategy in heterocyclic chemistry where such building blocks are essential. farmaciajournal.com

| Reaction Type | Reactant(s) | Key Transformation | Resulting Structure |

|---|---|---|---|

| Alkylation/Substitution | This compound, Alkyl Halides | Nucleophilic attack by the thiol group on an electrophilic carbon. | Thioethers |

| Cyclization | Derivatized this compound, Cyclizing Agents (e.g., Carbon Disulfide) | Intramolecular reaction forming a new ring. | Bi-heterocyclic compounds (e.g., Thiazole-Oxadiazole systems). smolecule.com |

| Condensation | Functionalized Thiazole Core, Aldehydes/Ketones | Formation of a new C=N or C=C bond. | Complex thiazole derivatives. smolecule.com |

Synthesis of Polysulfides and Thioethers

The nucleophilic nature of the thiol group is central to its use in synthesizing thioethers and polysulfides. evitachem.com Thioethers, or sulfides, are readily formed through the reaction of the thiol with electrophiles like alkyl halides. organic-chemistry.org This S-alkylation is a fundamental transformation, and studies on related mercapto-thiadiazoles show that functionalization with dihalogenides can yield both simple thioethers and symmetrical bis-thioethers, which can act as ligands. mdpi.com

While direct synthesis of polysulfides from this compound is less commonly documented, the general reactivity of thiols allows for such possibilities. Elemental sulfur can react with certain activated alkenes to form polysulfides, which can then be reduced to thiols. researchgate.net Conversely, thiols can be oxidized to form disulfides, a simple form of a polysulfide, and can participate in reactions to create longer polysulfide chains under specific conditions. evitachem.com The synthesis of poly(phenylene thioether)s, a class of high-performance polymers, often involves the reaction of aromatic dithiols with dihaloarenes, showcasing the industrial relevance of thioether bond formation. acs.org

Coordination Chemistry and Ligand Design

The presence of nitrogen and sulfur heteroatoms, particularly in the reactive thiol group, makes this compound and its derivatives excellent candidates for ligand design in coordination chemistry. iucr.orgiucr.org

Thiol as a Ligand in Metal Complexes

The thiol group (-SH) can deprotonate to form a thiolate (-S⁻), which is a soft donor and readily coordinates to a variety of metal ions. The thiazole ring itself contains a nitrogen atom that can also act as a donor site. This allows the molecule to function as a monodentate ligand through the sulfur atom or as a bidentate chelating ligand, binding through both the thiolate sulfur and the thiazole nitrogen. iucr.orgiucr.org

Research on structurally related compounds demonstrates this principle. For instance, derivatives of 2-methyl-1,3,4-thiadiazole-5-thiol can bind to metal atoms in a bidentate manner to form stable six-membered rings. iucr.orgnih.gov Schiff base ligands derived from the aldehyde form of the title compound, such as [(E)-[(2-methyl-1,3-thiazol-5-yl)methylidene]amino]thiourea, have been used to prepare square planar complexes with Ni(II), Co(II), and Cu(II). researchgate.net The ability of sulfur-containing heterocyclic compounds to form stable metal complexes is a well-established area of study. mdpi.comjmchemsci.com

| Metal Ion | Ligand Type | Coordination Mode | Resulting Complex Geometry | Reference |

|---|---|---|---|---|

| Ni(II), Co(II), Cu(II) | Schiff base derived from 2-methyl-1,3-thiazole-5-carbaldehyde | Bidentate or Tridentate | Square Planar | researchgate.net |

| Cr(III) | Thiadiazole-thiol derivative | Tridentate | Octahedral | jmchemsci.com |

| Ni(II) | Thiadiazole-thiol derivative | Bidentate | Square Planar | jmchemsci.com |

| Cd(II) | Thiazole-thione derivative | Bidentate (N, S) | Distorted Octahedral (with co-ligand) | researchgate.net |

Catalytic Applications Utilizing this compound Ligands

Metal complexes incorporating thiazole-based ligands have shown promise in catalysis. The electronic properties and geometry of the complex, which are influenced by the ligand structure, are crucial for its catalytic activity.

A notable example involves organolanthanide complexes designed with tridentate 5-methylthiazole-amidopyridinate ligands. researchgate.net These complexes proved to be effective homogeneous catalysts for the industrially significant polymerization of isoprene (B109036) after activation with an organoborate. researchgate.net The study highlighted that the nature of the thiazole unit was critical in controlling the stability of the complex in solution, which in turn affects its catalytic performance. researchgate.net The development of chiral thiazoline-based ligands for asymmetric catalysis further underscores the importance of this heterocyclic scaffold in creating catalysts for stereoselective synthesis. rsc.org

Applications in Materials Science

The functional groups of this compound provide a chemical handle for its integration into advanced materials. The thiol group is particularly significant in this context due to its strong affinity for the surfaces of noble metals like gold, silver, and platinum.

This affinity allows the molecule to be used in the formation of self-assembled monolayers (SAMs) on metal surfaces. SAMs are highly ordered molecular layers that can modify the surface properties of a material, such as its wettability, adhesion, and corrosion resistance. The thiol acts as an anchor, binding the molecule to the surface, while the thiazole portion is exposed, defining the new surface chemistry.

Furthermore, the high sulfur content of the molecule can contribute to creating materials with a high refractive index. Polymers containing sulfur, such as poly(phenylene thioether)s, are known for their high refractive indices and good thermal stability. acs.org By incorporating structures like this compound into polymer backbones, it is possible to develop advanced optical materials with tailored properties. acs.org

Precursors for Polymer Synthesis and Functional Materials

This compound and its related heterocyclic structures serve as valuable precursors in the development of advanced polymers and functional materials. The inherent reactivity of the thiol group, combined with the structural and electronic properties of the thiazole ring, allows for its incorporation into various polymeric backbones and materials designed for specific functions.

The thiol (-SH) group is a key functional handle, enabling the molecule to act as a monomer or a modifying agent in polymerization processes. For instance, the reactivity of thiol groups is exploited in the synthesis of specialized polymers like polyamide-sulfides. Research has demonstrated the creation of a super-adsorbent polymer based on a wholly heterocycles-based polyamide-sulfide containing pyridine (B92270) and thiazole rings, designed for the effective removal of lead from water. mdpi.com The presence of sulfur-containing ligands and thioether linkages within the polymer structure is crucial for its high affinity towards heavy metal ions. mdpi.com

Furthermore, the functionalization of related heterocyclic thiols, such as 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764), with dihalogenoalkanes yields symmetrical bis-thiadiazoles. mdpi.combohrium.com These resulting molecules can act as ligands in coordination chemistry or as building blocks for more complex supramolecular structures or polymers. mdpi.combohrium.com The synthesis protocols often involve the reaction of the thiol with alkylating agents, creating thioether bridges that can be integrated into polymer chains. bohrium.commdpi.com While not directly involving polymerization, the synthesis of these bis-heterocyclic ligands demonstrates a fundamental reaction pathway—S-alkylation—that is applicable to incorporating this compound into larger molecular frameworks, including polymers. mdpi.com

Additionally, derivatives of heterocyclic compounds like coumarins, which can be chemically linked to thiadiazole units, have found broad applications in polymer chemistry. mdpi.com This suggests that hybrid molecules incorporating the this compound moiety could be designed to create polymers with tailored optical or material properties.

Chemical Sensor Development (Focus on Chemical Principles)

The unique chemical structure of this compound makes it and its derivatives promising candidates for the development of chemical sensors. The primary chemical principles underpinning their sensing capabilities revolve around the high reactivity of the thiol group and the electronic properties of the thiazole ring.

The thiol group is an excellent nucleophile and can readily interact with a variety of analytes. mdpi.com This reactivity is the basis for chemodosimeters, where an irreversible chemical reaction between the sensor molecule and the analyte produces a detectable signal. For instance, the thiol group can participate in Michael addition reactions or nucleophilic substitution reactions with specific analytes, leading to a change in the electronic structure of the molecule and, consequently, a change in its optical properties (colorimetric or fluorometric response). mdpi.com Systems have been developed for the detection of thiol analytes themselves, using amplification cycles within hydrogel scaffolds, demonstrating the high sensitivity achievable through thiol-based chemistry. nih.gov

Furthermore, the thiol group has a high affinity for metal ions, allowing it to act as a chelating agent. This compound can be used as a reagent in analytical procedures for detecting metal ions due to its ability to form stable complexes. evitachem.com This chelation event can be designed to trigger a signal. For example, fluorophore building blocks like 2,1,3-benzothiadiazoles are used to design optical sensing devices for various cations and anions. mdpi.com The thiazole moiety, when integrated into such a system, can act as a signaling unit. The binding of a metal ion to the thiol group can modulate a fluorescence resonance energy transfer (FRET) process, cause photoinduced electron transfer (PET), or alter the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a measurable change in fluorescence or color. mdpi.com

The general principle involves designing a molecule where the thiazole ring is part of a conjugated system (a chromophore or fluorophore). The interaction of the analyte with the thiol group perturbs this electronic system, providing a detectable signal. The selectivity of the sensor can be tuned by modifying the structure of the heterocyclic system to create specific binding pockets for target analytes.

Corrosion Inhibition Mechanisms (Focus on Chemical Adsorption and Surface Interactions)

Thiazole derivatives, including this compound, are recognized as highly effective corrosion inhibitors for various metals and alloys, such as steel, copper, and aluminum, particularly in acidic environments. scispace.comeurjchem.comelectrochemsci.org The primary mechanism of their protective action is the adsorption of the inhibitor molecules onto the metal surface, which forms a barrier that isolates the metal from the corrosive medium. psu.edu

The efficiency of these compounds stems from their specific molecular structure. scispace.com The thiazole ring contains nitrogen and sulfur heteroatoms, which possess lone pairs of electrons. psu.eduacs.org These electrons can be shared with the vacant d-orbitals of metal atoms (like iron in steel), forming coordinate covalent bonds. scispace.com This process is a form of chemical adsorption, or chemisorption. electrochemsci.org Additionally, the aromatic thiazole ring has π-electrons that can interact with the metal surface, further strengthening the adsorption. scispace.com

The inhibition mechanism involves a combination of physical and chemical adsorption (physisorption and chemisorption). mdpi.com

Chemisorption: Involves the sharing or transfer of charge from the inhibitor molecules to the metal surface to form a coordinate-type bond. The presence of both nitrogen and sulfur atoms in the thiazole structure provides an excellent synergistic effect, leading to stronger adsorption compared to compounds containing only one type of heteroatom. electrochemsci.orgpsu.edu The exocyclic thiol group (-SH) in this compound provides an additional active center for strong chemical bonding to the metal surface.

Physisorption: In acidic solutions, the nitrogen atom of the thiazole ring can become protonated. The resulting positively charged molecule can then be electrostatically attracted to the negatively charged metal surface (the cathode in the corrosion cell), a process known as physisorption.

The adsorption of thiazole inhibitors on metal surfaces often follows the Langmuir adsorption isotherm, which implies the formation of a monolayer of inhibitor molecules on the metal. scispace.comelectrochemsci.orgpsu.edu This adsorbed layer blocks the active sites for corrosion, hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. mdpi.com Consequently, these compounds are often classified as mixed-type inhibitors. scispace.commdpi.com The effectiveness of the inhibition increases with the concentration of the inhibitor, as this leads to greater surface coverage. eurjchem.comelectrochemsci.orgpsu.edu

Agrochemical and Industrial Chemical Intermediates (Focus on Chemical Role, not Bioactivity)

This compound serves as a valuable chemical intermediate, acting as a foundational building block for the synthesis of more complex molecules in the agrochemical and industrial sectors. evitachem.com Its utility is derived from the reactive nature of its functional groups—the thiol group and the heterocyclic thiazole ring system.

In the synthesis of industrial chemicals, the primary chemical role of this compound is that of a nucleophile. The thiol group (-SH) is highly reactive towards electrophiles. evitachem.com This allows it to readily participate in reactions such as S-alkylation, S-acylation, and oxidation to form disulfides. evitachem.com These reactions are fundamental in synthetic organic chemistry for constructing larger, more elaborate molecules with desired properties. evitachem.com For example, the reaction of related heterocyclic thiols with α,ω-dihalogenoalkanes is a key step in producing bis-heterocyclic compounds that can be used as ligands or precursors for other materials. mdpi.combohrium.com

Thiazole and thiadiazole rings are core structures in many agrochemicals. researchgate.net For instance, 2-chloro-5-chloromethyl-1,3-thiazole is a known and useful intermediate in the preparation of pesticides. google.com Similarly, the related compound 2-mercapto-5-methyl-1,3,4-thiadiazole is used as a component in formulating pesticides and herbicides. nbinno.com While these are not the exact target compound, their synthesis pathways often involve precursors with similar reactivity. The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, an intermediate for sulfonamides, proceeds from a substituted benzoic acid through several steps including cyclization with carbon disulfide, highlighting the common synthetic strategies for this class of compounds. mdpi.com

The chemical role of this compound in these contexts is to provide the core thiazole-thiol scaffold. This scaffold can then be elaborated through further chemical transformations. The thiazole ring itself can undergo substitution reactions, and the methyl group offers another site for potential functionalization, making it a versatile precursor for creating a diverse library of industrial and agrochemical compounds.

Future Research Directions and Emerging Areas

Development of Novel and Efficient Synthetic Routes

The synthesis of thiazole (B1198619) derivatives has traditionally been dominated by methods like the Hantzsch thiazole synthesis, which involves the condensation of thioamides with α-haloketones. nih.govyoutube.com While effective, these methods can sometimes be limited by harsh reaction conditions or the availability of starting materials. Future research will likely focus on developing more sustainable and efficient synthetic strategies for 2-Methyl-1,3-thiazole-5-thiol and its derivatives.

Key areas for future investigation include:

Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthetic methods. bepls.com Future synthetic routes for this compound could explore the use of green solvents like water, catalyst-free reactions, and energy-efficient techniques such as microwave-assisted synthesis. bepls.com

Multi-component Reactions: Single-pot, multi-component reactions offer a streamlined approach to complex molecules, reducing waste and improving efficiency. bepls.com Designing novel multi-component strategies for the direct synthesis of functionalized this compound would be a significant advancement.

Catalytic C-H Functionalization: Direct C-H functionalization of the thiazole ring represents a highly atom-economical approach to creating derivatives. Future work could focus on developing selective catalytic systems for the functionalization of the C-H bonds on the this compound core, allowing for the introduction of a wide range of functional groups.

| Synthetic Approach | Potential Advantages | Future Research Focus |

| Green Chemistry | Reduced environmental impact, increased safety | Use of aqueous media, biodegradable catalysts |

| Multi-component Reactions | High efficiency, reduced waste, step economy | Design of novel convergent synthetic pathways |

| C-H Functionalization | High atom economy, direct modification of the core structure | Development of regioselective catalysts |

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is largely dictated by the interplay of the thiazole ring and the thiol group. The thiol group is known for its nucleophilicity and its ability to participate in various coupling reactions. nih.gov Future research should aim to uncover novel reactivity patterns to expand the synthetic utility of this compound.

Promising areas for exploration include:

Thiol-Ene and Thiol-Yne Click Chemistry: These highly efficient and selective reactions could be employed to conjugate this compound to a variety of substrates, including polymers and biomolecules.

Metal-Catalyzed Cross-Coupling Reactions: The thiol group can be a versatile handle for cross-coupling reactions. Investigating novel catalytic systems (e.g., using palladium, copper, or nickel) to form C-S, C-N, and C-C bonds from the thiol moiety would open up new avenues for derivatization.

Oxidative and Reductive Chemistry: Exploring the oxidation of the thiol group to form disulfides, sulfinic acids, or sulfonic acids, as well as the reductive cleavage of the C-S bond, could lead to new intermediates and final products with unique properties.

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of molecules. For this compound, computational modeling can provide valuable insights into its electronic structure, reactivity, and potential applications.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the geometry, electronic properties, and reactivity of this compound. researchgate.net This can help in predicting reaction outcomes and designing new reactions.

Quantitative Structure-Activity Relationship (QSAR): For potential biological applications, QSAR studies can be employed to correlate the structural features of this compound derivatives with their biological activity, guiding the design of more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the interactions of this compound with biological targets such as proteins and enzymes, providing insights into its mechanism of action. researchgate.net

| Computational Method | Application to this compound | Potential Outcome |

| DFT | Prediction of reactivity, spectroscopic properties, and reaction mechanisms | Rational design of new synthetic routes and functional materials |

| QSAR | Correlation of molecular structure with biological activity | Design of derivatives with enhanced therapeutic properties |

| MD Simulations | Study of interactions with biological macromolecules | Understanding of potential mechanisms of action for drug discovery |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis platforms are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. The integration of this compound synthesis and derivatization into flow chemistry systems is a promising area for future research.

Key opportunities include:

Automated Multi-step Synthesis: The development of automated, multi-step flow synthesis processes for this compound and its derivatives would enable rapid access to libraries of compounds for screening and optimization. nih.govnih.govsyrris.jp

In-line Analysis and Optimization: The use of in-line analytical techniques (e.g., NMR, IR, MS) in flow reactors would allow for real-time monitoring and optimization of reaction conditions, leading to higher yields and purity.

Safer Handling of Reactive Intermediates: Flow chemistry allows for the in-situ generation and immediate use of reactive intermediates, which can be particularly advantageous when dealing with potentially hazardous reagents.

Applications in Emerging Chemical Technologies

The unique structural features of this compound make it a promising candidate for a variety of emerging chemical technologies. The thiazole core is a well-established pharmacophore, and the thiol group provides a versatile handle for further functionalization.

Future applications to be explored include:

Medicinal Chemistry: The thiazole moiety is present in a wide range of pharmaceuticals. mdpi.com Future research could focus on synthesizing and evaluating derivatives of this compound for various therapeutic areas, including as antimicrobial, anticancer, and anti-inflammatory agents. mdpi.comnih.gov

Materials Science: The ability of the thiol group to bind to metal surfaces makes this compound a potential candidate for the development of corrosion inhibitors, self-assembled monolayers, and functionalized nanoparticles.

Agrochemicals: Heterocyclic compounds play a crucial role in modern agrochemicals. The synthesis and screening of this compound derivatives for herbicidal, fungicidal, or insecticidal activity could lead to the development of new crop protection agents.

Q & A

Q. What are the common synthetic routes for 2-Methyl-1,3-thiazole-5-thiol, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves cyclization of precursors under controlled conditions. For example, thiazole-thiol derivatives can be synthesized via nucleophilic substitution or condensation reactions. Key parameters include:

- Catalysts : Bleaching Earth Clay (pH 12.5) or PEG-400 solvent systems enhance reaction efficiency in heterogenous catalysis .

- Temperature : Optimal yields are achieved at 70–80°C, as higher temperatures may promote side reactions .

- Characterization : Post-synthesis, IR and ¹H NMR are critical for verifying the thiol (-SH) and thiazole ring signatures. For instance, IR peaks near 2550–2600 cm⁻¹ confirm the -SH group, while NMR δ 2.5–3.5 ppm corresponds to methyl-thiazole protons .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., -SH at ~2550 cm⁻¹ and C-S stretching in the thiazole ring at 650–750 cm⁻¹) .

- ¹H/¹³C NMR : Methyl groups on the thiazole ring appear as singlets (δ ~2.5 ppm for ¹H; δ ~15–20 ppm for ¹³C). Thiol protons may be absent in D₂O-exchanged spectra due to exchange broadening .

- Elemental Analysis : Validates purity by matching experimental and theoretical C, H, N, S percentages (e.g., C₄H₅NS₂ requires C: 34.03%, H: 3.55%) .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. Strategies include:

- Variable-Temperature NMR : Resolves dynamic processes (e.g., thiol-thione tautomerism) by observing signal coalescence at elevated temperatures .

- X-ray Crystallography : Provides unambiguous structural confirmation. SHELX software is widely used for refining crystal structures, particularly for resolving bond-length ambiguities in thiazole-thiol systems .

- Computational Validation : Density Functional Theory (DFT) calculations predict NMR/IR spectra, which can be cross-validated with experimental data .

Q. What computational tools predict the biological activity of this compound derivatives, and how are they applied?

- Methodological Answer :

- PASS Online® : Predicts antimicrobial or antioxidant activity by analyzing structural motifs (e.g., thiol groups enhance metal-binding capacity, influencing redox activity) .

- Molecular Docking : Tools like AutoDock assess binding affinities to target proteins (e.g., enzymes with cysteine residues). For example, the thiol group may form disulfide bonds with active-site cysteines, as seen in docking studies of analogous compounds .

Q. How do reaction parameters influence the regioselectivity of this compound derivatization?

- Methodological Answer :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the thiazole C-2 position, while non-polar solvents may stabilize radical intermediates .

- pH Control : Alkaline conditions (pH > 10) deprotonate the thiol group, enhancing its nucleophilicity for S-alkylation reactions .

- Catalyst Screening : Transition-metal catalysts (e.g., CuI) enable C-H functionalization, expanding access to aryl-substituted derivatives .

Methodological Best Practices

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Stepwise Recommendations :

Intermediate Purification : Use column chromatography or recrystallization (e.g., aqueous acetic acid) to remove byproducts before the final cyclization step .

Real-Time Monitoring : Employ TLC or HPLC to track reaction progress and terminate at peak product concentration .

Scale-Up Considerations : Maintain consistent stirring and heating rates to avoid localized overheating, which can degrade thiol-containing intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.